molecular formula C14H9ClO6 B14454839 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate CAS No. 78226-68-3

6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate

Cat. No.: B14454839
CAS No.: 78226-68-3
M. Wt: 308.67 g/mol
InChI Key: UETMAZDHFAXCDZ-UHFFFAOYSA-N
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Description

6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate is an organic compound with the molecular formula C14H9ClO6. This compound is part of the naphthalene family, characterized by a fused pair of benzene rings. The presence of chlorine and acetate groups in its structure makes it a compound of interest in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate typically involves the chlorination of 5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can result in a variety of substituted naphthalene derivatives.

Scientific Research Applications

6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5,8-dihydronaphthalene-1,4-diol
  • 2-Chloro-5,8-dimethoxy-1,4-dihydronaphthalene
  • 7-Chloro-3,4-dihydronaphthalen-1(2H)-one

Uniqueness

Compared to similar compounds, 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate is unique due to the presence of both chlorine and acetate groups. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, its specific structural features make it a valuable intermediate in the synthesis of various organic compounds.

Properties

CAS No.

78226-68-3

Molecular Formula

C14H9ClO6

Molecular Weight

308.67 g/mol

IUPAC Name

(4-acetyloxy-6-chloro-5,8-dioxonaphthalen-1-yl) acetate

InChI

InChI=1S/C14H9ClO6/c1-6(16)20-10-3-4-11(21-7(2)17)13-12(10)9(18)5-8(15)14(13)19/h3-5H,1-2H3

InChI Key

UETMAZDHFAXCDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC(=O)C)Cl

Origin of Product

United States

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